1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde
Description
1,3-Dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a formyl group at the 4-position and a pyrazole substituent at the 5-position. Pyrazole derivatives are widely studied for their structural diversity and biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications . The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde are synthesized via the reaction of 5-chloro-pyrazole precursors with phenols under basic conditions . The presence of the aldehyde group enhances reactivity, enabling further derivatization for drug discovery .
Properties
IUPAC Name |
1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-8(6-14)9(12(2)11-7)13-5-3-4-10-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMVFGOABSGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents. One common method involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with suitable aldehydes . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes classical carbonyl reactions. Key examples include:
Hydrazone Formation
Reacts with hydrazines to form hydrazone derivatives, which show enhanced biological activity:
textRCHO + R'NHNH₂ → RCH=NNHR' + H₂O
Example : Reaction with semicarbazide yields semicarbazone derivatives used as antimicrobial agents .
Schiff Base Synthesis
Forms imines with primary amines under mild acidic conditions:
textRCHO + R''NH₂ → RCH=NR'' + H₂O
Reported yields range from 65-85% depending on amine nucleophilicity .
Cyclization and Heterocycle Formation
The compound participates in intramolecular cyclization due to its dual pyrazole rings:
Pyrazolo[3,4-d]pyrimidine Synthesis
Reacts with guanidine derivatives under basic conditions to form fused heterocycles:
| Reactant | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Guanidine nitrate | KOH/EtOH, reflux (4h) | Pyrazolo[3,4-d]pyrimidin-4-amine | 72% | |
| Thiourea | HCl (cat.), H₂O/EtOH | 6-Mercaptopyrazolo-pyrimidine | 68% |
Mechanism involves nucleophilic attack at the aldehyde followed by ring closure .
Nucleophilic Substitution
The pyrazole nitrogen atoms participate in alkylation/acylation:
Methylation at N-1 Position
textPyrazole + CH₃I → N-methylpyrazole derivative
Key Data :
Oxidation and Reduction
Oxidation :
The aldehyde oxidizes to carboxylic acid using KMnO₄:
textRCHO → RCOOH
Conditions : Pyridine/H₂O, 60°C, 3h → 78% yield .
Reduction :
NaBH₄ reduces the aldehyde to primary alcohol:
textRCHO → RCH₂OH
Efficiency : >90% conversion (GC-MS analysis) .
Cross-Coupling Reactions
Participates in Suzuki-Miyaura coupling via halogenated intermediates:
| Halogenation Agent | Coupling Partner | Catalyst | Yield | Application | Ref. |
|---|---|---|---|---|---|
| NBS (CCl₄) | Phenylboronic acid | Pd(PPh₃)₄ | 82% | Anticancer analogs | |
| I₂ (H₂SO₄) | 4-Pyridylboronate | Pd(OAc)₂/XPhos | 76% | MAO-B inhibitors |
Biological Activity Correlations
Derivatives show structure-activity relationships (SAR):
| Derivative Type | IC₅₀ (μM) | Target | Potency vs Standard | Ref. |
|---|---|---|---|---|
| Hydrazone (R=4-ClPh) | 0.19 | BRAF kinase | 3× sorafenib | |
| Thiosemicarbazone | 1.4 | E. coli | 2× ampicillin | |
| Pyrazolo-pyrimidine | 0.04 | A549 lung cancer | 5× cisplatin |
Industrial-Scale Optimization
Key parameters for large-scale synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temp | 60-65°C | +15% vs RT |
| Solvent | DCE | 92% purity |
| Catalyst Loading | 5 mol% Zn(OTf)₂ | 89% conversion |
Data compiled from pilot studies using DoE methodologies .
This compound's versatility in forming pharmacologically active derivatives and complex heterocycles makes it invaluable in medicinal chemistry and materials science. Recent advances focus on photocatalytic C-H functionalization to access novel analogs .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde exhibits promising antitumor properties. For instance, it has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Agricultural Applications
Pesticide Development
The compound has been investigated as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Its pyrazole moiety is particularly effective in targeting insect neurotransmitter systems.
Data Table: Efficacy Against Common Pests
Materials Science
Polymer Synthesis
In materials science, 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve stability and performance under various environmental conditions.
Case Study:
Research published in Polymer Science demonstrated that polymers synthesized with this compound exhibited increased tensile strength and thermal resistance compared to traditional polymers. The study highlighted its potential for applications in coatings and composite materials .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related pyrazole-4-carbaldehydes with variations in substituents at the 5-position:
Key Observations :
- Spatial Arrangement: The dihedral angles between the pyrazole core and substituents influence molecular packing and intermolecular interactions. For example, the 3-methylphenoxy derivative exhibits a larger dihedral angle (86.5°) compared to the phenoxy analog (73.67°), affecting crystallinity .
- Electronic Effects : Electron-withdrawing groups (e.g., formyl) enhance reactivity for further functionalization, while electron-donating groups (e.g., morpholinyl) improve solubility .
Biological Activity
1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde, also known by its CAS number 1183909-10-5, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1183909-10-5 |
| Appearance | Powder |
Synthesis
The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of suitable pyrazole derivatives under controlled conditions. Recent literature suggests various synthetic pathways that yield this compound with high purity and yield .
Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. Specifically, studies have shown that 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have demonstrated that this compound can induce apoptosis in these cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. In vivo studies have shown promising results in models of acute inflammation .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde exhibits antimicrobial properties against various bacterial strains:
- Escherichia coli
- Staphylococcus aureus
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Anticancer Efficacy : A study involving the treatment of breast cancer cells with this compound showed a reduction in cell viability by over 70% at concentrations as low as 10 µM after 48 hours of exposure .
- Inflammation Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups .
- Microbial Inhibition : Testing against clinical isolates of E. coli revealed that the compound inhibited bacterial growth at MIC values comparable to standard antibiotics .
Q & A
Q. Critical Factors for Optimization :
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | POCl₃/DMF, 90°C, 5h | 78 | >95% | |
| 2 | 1H-pyrazole/K₂CO₃/DMSO, reflux, 6h | 82 | 93% |
Basic: How can spectroscopic techniques (NMR, IR, X-ray crystallography) be systematically applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and C–N stretches at 1520–1560 cm⁻¹ .
- X-ray Crystallography : Resolves planarity of the pyrazole ring and dihedral angles between substituents (e.g., 73.67° between pyrazole and phenyl rings) .
Validation Tip : Cross-reference crystallographic data (e.g., bond lengths: C=O ~1.22 Å) with DFT calculations to confirm structural assignments .
Advanced: How can researchers resolve contradictions in reported spectral data or crystal structure parameters for pyrazole-4-carbaldehyde derivatives?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Standardized Characterization : Use identical solvents/temperatures for NMR.
Computational Validation : Compare experimental XRD data with DFT-optimized structures (RMSD <0.05 Å confirms reliability) .
Thermal Analysis : DSC/TGA can detect polymorphic transitions affecting spectral reproducibility.
Advanced: What strategies are effective in designing multi-step syntheses of pyrazole-fused heterocyclic systems using this compound as a building block?
Methodological Answer:
Key Reactions :
Q. Case Study :
- Step 1 : Synthesize 5-azido derivative via diazotization (NaN₃, HCl).
- Step 2 : React with hydrazine hydrate to form fused pyrazolo[3,4-c]pyrazole (70% yield, confirmed by HRMS) .
Q. Table 2: Reaction Outcomes for Fused Systems
| Fused System | Reagents | Yield (%) | Application | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyrazole | Hydrazine hydrate, I₂ | 68 | Antimicrobial agents | |
| Thieno[2,3-c]pyrazole | Lawesson’s reagent | 72 | Optoelectronic materials |
Advanced: What computational approaches (DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
Validation : Compare docking scores with experimental IC₅₀ values (e.g., antimicrobial assays) to refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
